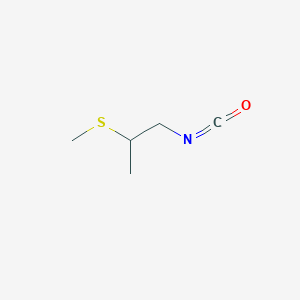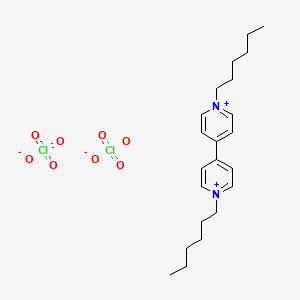
4,4'-Bipyridinium, 1,1'-dihexyl-, diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate: is a bipyridinium derivative, commonly known for its applications in various scientific fields. This compound is part of the viologen family, which is characterized by its ability to undergo reversible redox reactions. The diperchlorate form indicates the presence of perchlorate ions, which are often used to stabilize the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate typically involves the alkylation of 4,4’-bipyridine with hexyl halides under basic conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting dihexyl bipyridinium salt is then treated with perchloric acid to form the diperchlorate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate undergoes several types of chemical reactions, including:
Redox Reactions: The compound can be reduced to its radical cation form and further to its neutral form. These redox reactions are reversible and are often used in electrochemical applications.
Substitution Reactions: The bipyridinium core can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Redox Reactions: Common reagents include reducing agents such as sodium dithionite or electrochemical reduction under controlled potential.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the hydrogen atoms on the bipyridinium core.
Major Products:
Redox Reactions: The major products are the radical cation and the neutral bipyridine.
Substitution Reactions: The products depend on the nucleophile used but typically include substituted bipyridinium derivatives.
Applications De Recherche Scientifique
Chemistry: 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate is used in the development of electrochromic devices due to its reversible redox properties. It is also employed in the synthesis of conjugated polymers and oligomers for electronic applications .
Biology: In biological research, this compound is used as a redox mediator in various biochemical assays. Its ability to undergo reversible redox reactions makes it useful in studying electron transfer processes in biological systems .
Medicine: While not commonly used directly in medicine, derivatives of bipyridinium compounds are explored for their potential therapeutic applications, particularly in targeting redox-active sites in cells .
Industry: In the industrial sector, 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate is used in the manufacture of electrochromic windows and displays.
Mécanisme D'action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate involves its ability to accept and donate electrons. The compound’s bipyridinium core undergoes reversible redox reactions, which are central to its function in electrochemical applications. The perchlorate ions serve as counterions to stabilize the charged species formed during these redox processes .
Comparaison Avec Des Composés Similaires
Methyl Viologen (Paraquat): Known for its use as a herbicide, methyl viologen shares similar redox properties but is more toxic.
Ethyl Viologen: Similar in structure but with shorter alkyl chains, ethyl viologen is used in electrochemical studies and as a redox mediator.
Benzyl Viologen: This compound has benzyl groups instead of hexyl groups and is used in various electrochemical applications.
Uniqueness: 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate is unique due to its longer alkyl chains, which provide increased hydrophobicity and stability in certain applications. This makes it particularly useful in the development of electrochromic devices and other industrial applications .
Propriétés
Numéro CAS |
56343-75-0 |
|---|---|
Formule moléculaire |
C22H34Cl2N2O8 |
Poids moléculaire |
525.4 g/mol |
Nom IUPAC |
1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C22H34N2.2ClHO4/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2;2*2-1(3,4)5/h11-14,17-20H,3-10,15-16H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
SRRRFIXBRFGWPI-UHFFFAOYSA-L |
SMILES canonique |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
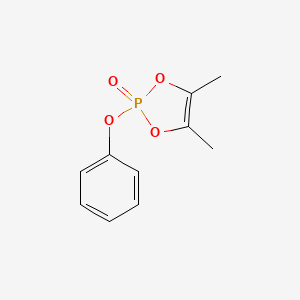

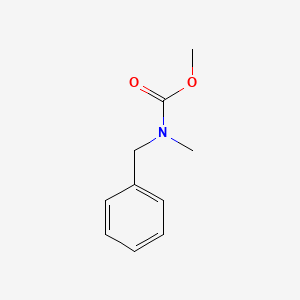
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
silane](/img/structure/B14632940.png)
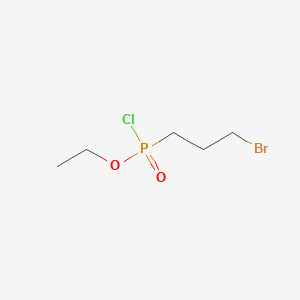
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
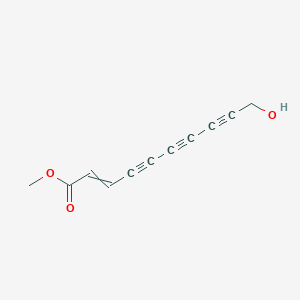
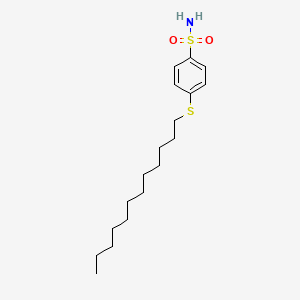
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
